![molecular formula C12H14N2O5 B13455502 Glycyl-N-[(benzyloxy)carbonyl]glycine CAS No. 732921-87-8](/img/structure/B13455502.png)

Glycyl-N-[(benzyloxy)carbonyl]glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

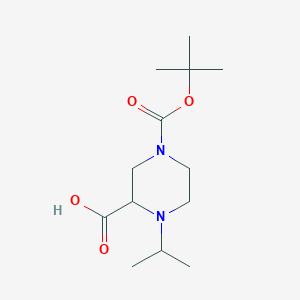

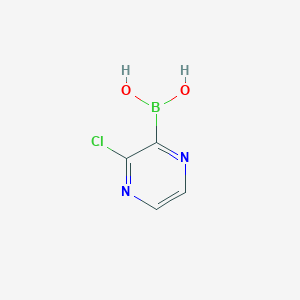

Glycyl-N-[(benzyloxy)carbonyl]glycine, also known as N-[(benzyloxy)carbonyl]glycylglycine, is a derivative of glycine, an amino acid. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the glycine molecule. It is commonly used in peptide synthesis and serves as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N-[(benzyloxy)carbonyl]glycine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group. This is achieved by reacting glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the protected glycine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Glycyl-N-[(benzyloxy)carbonyl]glycine undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl protecting group can be removed through hydrolysis, typically using acidic or basic conditions.

Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the benzyloxycarbonyl group.

Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used in peptide coupling reactions.

Major Products Formed

Hydrolysis: The major product is glycine after the removal of the benzyloxycarbonyl group.

Coupling Reactions: The major products are longer peptide chains formed by the addition of amino acids.

Scientific Research Applications

Glycyl-N-[(benzyloxy)carbonyl]glycine has several scientific research applications:

Chemistry: It is used as a reagent in peptide synthesis and as a building block for more complex molecules.

Biology: The compound is used in studies involving protein and enzyme interactions.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of various biochemical products and as an intermediate in chemical synthesis

Mechanism of Action

The mechanism of action of Glycyl-N-[(benzyloxy)carbonyl]glycine involves its role as a protected glycine derivative. The benzyloxycarbonyl group protects the amino group of glycine, allowing it to participate in peptide synthesis without unwanted side reactions. The protecting group can be removed under specific conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

N-[(benzyloxy)carbonyl]glycylglycylglycine: A similar compound with an additional glycine residue.

N-[(benzyloxy)carbonyl]-L-cysteinylglycine: A derivative of cysteine with a benzyloxycarbonyl protecting group

Uniqueness

Glycyl-N-[(benzyloxy)carbonyl]glycine is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

Properties

CAS No. |

732921-87-8 |

|---|---|

Molecular Formula |

C12H14N2O5 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

2-[(2-aminoacetyl)-phenylmethoxycarbonylamino]acetic acid |

InChI |

InChI=1S/C12H14N2O5/c13-6-10(15)14(7-11(16)17)12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,16,17) |

InChI Key |

QNDKZOSHOHEDCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-4-methylhexanoic acid](/img/structure/B13455440.png)

![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide](/img/structure/B13455447.png)

![3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13455454.png)

![6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13455471.png)